(R)-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a dicyclohexylphosphanyl group, and a sulfinamide moiety, making it a subject of interest in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the tert-Butyl Phenyl Intermediate: This step involves the reaction of tert-butylbenzene with a suitable electrophile to introduce the tert-butyl group onto the phenyl ring.
Introduction of the Dicyclohexylphosphanyl Group: The next step involves the reaction of the intermediate with a dicyclohexylphosphanyl reagent under controlled conditions to attach the phosphanyl group.
Formation of the Sulfinamide Moiety: The final step involves the reaction of the intermediate with a sulfinamide reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process. Flow microreactors allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
®-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations. Additionally, its bioactive properties may involve interactions with cellular receptors or enzymes, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylpropanoic Acid: A carboxylic acid with a phenyl group, used in various applications including cosmetics and food additives.
Phenyl Group Compounds: Compounds containing a phenyl group, which is a common structural motif in organic chemistry.
Uniqueness
®-N-((S)-(4-(tert-Butyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of a tert-butyl group, a dicyclohexylphosphanyl group, and a sulfinamide moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C33H50NOPS |
---|---|
Molecular Weight |
539.8 g/mol |
IUPAC Name |
N-[(S)-(4-tert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H50NOPS/c1-32(2,3)26-23-21-25(22-24-26)31(34-37(35)33(4,5)6)29-19-13-14-20-30(29)36(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-24,27-28,31,34H,7-12,15-18H2,1-6H3/t31-,37?/m0/s1 |
InChI Key |
APVDOIBDEOROMM-RKBNTCOGSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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